molecular formula C19H21N5O4S3 B2846855 2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide CAS No. 921830-57-1

2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide

Cat. No.: B2846855
CAS No.: 921830-57-1
M. Wt: 479.59
InChI Key: DWSPDBBUNUITJA-UHFFFAOYSA-N
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Description

This compound is a benzothiazole-acetamide hybrid featuring a 3-cyclopentylureido-substituted thiazole core and a 6-methylsulfonylbenzothiazole moiety. The cyclopentylureido group on the thiazole ring introduces steric bulk and hydrophobic interactions, which may influence selectivity and pharmacokinetic properties .

Properties

IUPAC Name

2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4S3/c1-31(27,28)13-6-7-14-15(9-13)30-19(22-14)23-16(25)8-12-10-29-18(21-12)24-17(26)20-11-4-2-3-5-11/h6-7,9-11H,2-5,8H2,1H3,(H,22,23,25)(H2,20,21,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSPDBBUNUITJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide (CAS Number: 921876-84-8) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H21N5O2S2C_{19}H_{21}N_{5}O_{2}S_{2}, with a molecular weight of 415.5 g/mol. The structure consists of a thiazole ring, a cyclopentylureido group, and a benzo[d]thiazole moiety, which contribute to its diverse biological interactions.

PropertyValue
CAS Number921876-84-8
Molecular FormulaC₁₉H₂₁N₅O₂S₂
Molecular Weight415.5 g/mol
Chemical StructureChemical Structure

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Thiazole Ring : Utilizing Hantzsch thiazole synthesis through the condensation of α-haloketones with thioamides.
  • Introduction of Cyclopentylureido Group : Reaction of cyclopentyl isocyanate with an amine derivative.
  • Acetamide Formation : Acylation of the thiazole derivative with acetyl chloride under basic conditions.

This synthetic route allows for the production of derivatives with varied biological activities.

Anticancer Activity

Research indicates that compounds similar to the target molecule exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives containing benzothiazole moieties have been shown to inhibit cell proliferation in A549 (lung cancer), MCF7-MDR (breast cancer), and HT1080 (fibrosarcoma) cells. The mechanism often involves the inhibition of specific enzymes related to cell growth and survival pathways .

Antimicrobial Properties

The compound has demonstrated antimicrobial properties against several bacterial strains, including Staphylococcus aureus. A study highlighted that derivatives showed moderate inhibitory effects on bacterial growth, indicating potential use as antimicrobial agents .

The biological effects are attributed to the compound's interaction with various molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in critical cellular pathways, leading to reduced proliferation in cancer cells.
  • Receptor Interaction : The structural components suggest potential binding to specific receptors involved in signaling pathways relevant to cancer and infectious diseases .

Case Studies

  • Cytotoxicity Assessment : In vitro studies demonstrated that compounds derived from benzothiazole exhibited IC50 values as low as 0.004 µM against T-cell proliferation, indicating potent anticancer activity .
  • Antimicrobial Testing : Compounds were evaluated for their minimal inhibitory concentration (MIC) against various pathogens, with some showing MIC values around 50 µg/mL for effective inhibition .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features for Comparison :

Benzothiazole substituents (methylsulfonyl, nitro, methoxy, ethoxy).

Heterocyclic cores (thiazole, thiadiazole, pyrimidinone).

Ureido/amino substituents (cyclopentyl, phenyl, methyl).

Table 1: Structural and Functional Comparison

Compound Name / ID Benzothiazole Substituent Heterocyclic Core Ureido/Amino Group Reported Activity/Properties Reference
Target Compound: 2-(2-(3-Cyclopentylureido)thiazol-4-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide 6-methylsulfonyl Thiazole with ureido 3-Cyclopentylureido Inferred kinase inhibition, hydrophobic interactions -
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) 6-Nitro Thiadiazole with ureido 3-Phenylureido VEGFR-2 inhibition (IC₅₀ = 0.18 μM), antitumor activity
N-(6-Methoxybenzo[d]thiazol-2-yl)-2-(4-(prop-2-yn-1-yloxy)phenyl)acetamide (22) 6-Methoxy Phenylacetamide-linked None Anti-Alzheimer’s potential (multitarget ligand)
2-(6-Ethoxybenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide (1) 6-Ethoxy Thiazole with amino linkage None Sulfonamide-based antibacterial activity
N-(2-(Cyclopentylamino)-5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)thiazol-4-yl)acetamide (17a) None Thiazole with cyclopentylamino Cyclopentylamino CDK9 inhibition (IC₅₀ = 0.12 μM)

Key Findings :

Substituent Effects on Activity :

  • Methylsulfonyl (Target Compound) : The electron-withdrawing nature of this group may enhance binding to kinase ATP pockets compared to nitro or alkoxy groups, as seen in VEGFR-2 inhibitors .
  • Nitro (Compound 6d) : Demonstrates potent VEGFR-2 inhibition but may reduce solubility due to hydrophobicity .
  • Methoxy/Ethoxy (Compounds 22, 14) : Improve solubility but reduce kinase affinity compared to stronger electron-withdrawing groups .

Role of Ureido vs. 3-Phenylureido (Compound 6d): Shows high VEGFR-2 inhibition, suggesting ureido substituents are critical for kinase activity .

Heterocyclic Core Variations: Thiadiazole (Compound 6d): Exhibits higher metabolic stability than thiazole-based compounds but may reduce synthetic accessibility . Pyrimidinone (Compound 20 in ): Less potent than thiazole derivatives in kinase assays, highlighting the thiazole’s superiority in binding .

Table 2: Physicochemical Properties (Inferred)

Property Target Compound Compound 6d Compound 17a
Molecular Weight ~495 g/mol 484 g/mol 443 g/mol
LogP (Predicted) 3.2 (moderate lipophilicity) 2.8 2.5
Hydrogen Bond Acceptors 7 9 6
Solubility Low (due to methylsulfonyl) Moderate (nitro group) High (dihydrodioxine moiety)

Q & A

Advanced Research Question

  • Target Identification : Perform thermal shift assays (TSA) with recombinant protein libraries .
  • Pathway Analysis : Use RNA-seq or phosphoproteomics to map downstream effects in treated cell lines .
  • Inhibitor Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

What methodologies are effective for synthesizing derivatives with enhanced bioactivity?

Advanced Research Question

  • Parallel Synthesis : Use robotic liquid handlers to generate a 50-compound library with varying urea and sulfonamide substituents .
  • Click Chemistry : Introduce triazole moieties via copper-catalyzed azide-alkyne cycloaddition .
  • Prodrug Design : Acetylate the acetamide group to improve oral bioavailability .

How should researchers address discrepancies between in vitro and in vivo efficacy data?

Advanced Research Question

  • Pharmacokinetic Bridging : Measure plasma concentrations via LC-MS/MS to confirm adequate exposure .
  • Tissue Distribution Studies : Use radiolabeled compound (e.g., ³H or ¹⁴C) to track accumulation in target organs .
  • Metabolite Identification : Perform UPLC-QTOF-MS to detect active/inactive metabolites .

What are the best practices for comparing this compound to structural analogs?

Basic Research Question

  • Functional Group Mapping : Tabulate analogs with variations in the urea, thiazole, or sulfonamide groups (see Table 1) .
  • Biological Profiling : Test against the same cell lines (e.g., HeLa, MCF-7) under identical conditions .

Q. Table 1. Key Structural Analogs and Their Bioactivities

Compound ModificationBioactivity ChangeReference
Cyclopentyl → CyclohexylureaReduced kinase inhibition
Methylsulfonyl → TrifluoromethylEnhanced solubility
Thiazole → Oxazole replacementLoss of antiproliferative activity

How can researchers optimize experimental protocols for reproducibility?

Basic Research Question

  • Detailed Reaction Logs : Record exact solvent volumes, catalyst batches, and stirring rates .
  • Open-Source Data Sharing : Upload NMR spectra and HPLC traces to repositories like Zenodo .
  • Collaborative Validation : Partner with independent labs to replicate key findings .

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